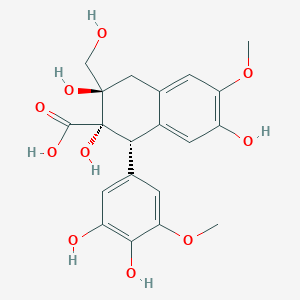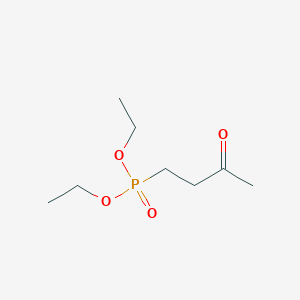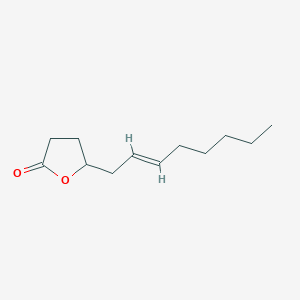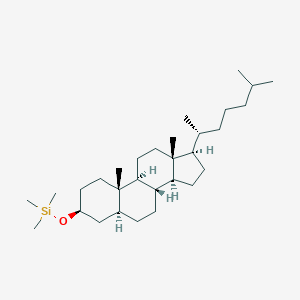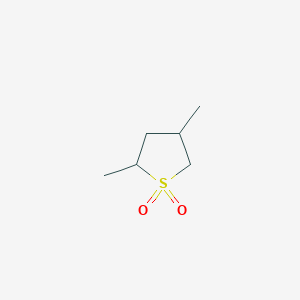
2,4-Dimethylsulfolane
説明
2,4-Dimethylsulfolane (2,4-DMS) is a colorless, non-volatile, low-boiling, water-soluble liquid with a faint odor. It is an organosulfur compound with the molecular formula C4H10OS. It is used in a variety of industrial and laboratory applications, including as a solvent, a reaction medium, and a reagent for organic synthesis. It is also used in the manufacture of a variety of chemicals, including polymers, pharmaceuticals, and agrochemicals. 2,4-DMS is an important intermediate in the synthesis of many organosulfur compounds, including polysulfides, polythioethers, and polysulfoxides.
科学的研究の応用
Stereochemical Analysis : Enantiopure (-)-2,5-dimethylsulfolane has been investigated using vibrational circular dichroism (VCD) and ab initio predictions, indicating its (2R,5R)-configuration and one predominant conformation in CCl(4) solution (F. Wang, H. Wang, P. Polavarapu, C. Rizzo, 2001).
Pharmacological Properties : Dimethylsulfolane has shown some pharmacological properties similar to pentylenetetrazole, influencing learning ability and EEG spindle discharges (C. Frenzel, I. Kästner, M. Müller, 1978).
Toxicology and Safety : Extensive studies on the toxicology of 2,4-D, which includes 2,4-D dimethylamine salt and 2-ethylhexyl ester forms, have been conducted. The studies concluded that 2,4-D is not carcinogenic in rodents and has a low potential for multi-generation reproductive toxicity and neurotoxicity (J. Bus, L. Hammond, 2007).
Environmental Impact : Studies on 2,4-D dissipation in field soils have shown equivalent rates of dissipation in soil when applied as either the amine salt or ester forms, confirming earlier field study data (Ronald D. Wilson, J. Geronimo, J. A. Armbruster, 1997).
Agricultural Use and Human Exposure : Research has been conducted on how nonionic surfactant affects dislodgeable 2,4-D foliar residue from turfgrass, contributing to improved turfgrass management practices and minimizing human 2,4-D exposure (P. J. Maxwell, T. Gannon, R. Cooper, 2018).
Atmospheric Chemistry : Studies on atmospheric sulfur cycling in the southeastern Pacific have included dimethylsulfide (DMS), a biogenic precursor gas for sulfur dioxide and non-sea-salt sulfate aerosols, in their research (Mingxi Yang et al., 2011).
Scientometric Review of 2,4-D Toxicity : A review has been conducted on the global trends and gaps in studies about 2,4-D herbicide toxicity, using a scientometric approach (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Dimethylsulfoxide (DMSO) Research : Studies have investigated the biological effects of DMSO, including its neuroprotective potential in ischemia (S. Shimizu, R. Simon, S. Graham, 1997).
Safety and Hazards
2,4-Dimethylsulfolane is toxic if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It should be stored in a cool, dry, well-ventilated place, away from open flames and high temperatures .
特性
IUPAC Name |
2,4-dimethylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFQMDFSDQFAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(S(=O)(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870828 | |
| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Deep brownish-yellow liquid; [Aldrich MSDS] | |
| Record name | 2,4-Dimethylsulfolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1003-78-7 | |
| Record name | 2,4-Dimethylsulfolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylsulfolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylsulfolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,4-dimethylthiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLSULFOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/730490CA09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dimethylsulfolane a compound of interest for electrolyte applications?
A1: While the provided abstracts do not offer detailed structural information, they highlight key properties relevant to electrolyte applications. [, ] The research focuses on the dielectric constant [] and electroconduction properties [] of this compound when used as a solvent for lithium perchlorate. These properties are crucial for developing efficient electrolyte solutions for batteries and other electrochemical devices.
Q2: Can you explain the significance of studying the electroconduction of lithium perchlorate solutions in sulfones like this compound?
A2: Lithium perchlorate is a salt commonly used in lithium-ion batteries. [] Understanding how well it dissolves and conducts electricity in this compound provides insights into the potential of this sulfone as a solvent for electrolyte solutions. Higher conductivity generally translates to better battery performance. The research likely explores the relationship between the concentration of lithium perchlorate in this compound and the resulting conductivity of the solution. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


